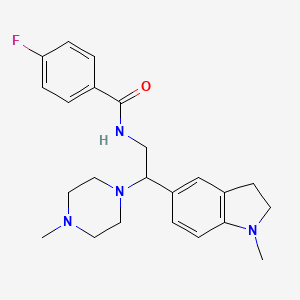

4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTCVJSFXZHJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 396.51 g/mol

- CAS Number : 921896-19-7

The presence of the 4-fluoro group in the benzamide core is significant as it enhances the compound's pharmacological properties, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to its structural components, which include:

- Indoline Moiety : This part of the molecule is often associated with various receptor interactions.

- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, benzamide derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neurotransmitter Receptor Interaction

The piperazine component suggests potential activity at serotonin receptors. Compounds with similar structures have shown efficacy as selective serotonin receptor antagonists or agonists, influencing mood and behavior.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant biological activity. For example:

| Compound | Biological Activity | IC (μM) |

|---|---|---|

| Compound A | Antitumor | 0.18 |

| Compound B | Serotonin Receptor Agonist | 0.25 |

These findings highlight the potential of this compound as a lead compound for further development in therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. For instance, docking simulations with dihydrofolate reductase (DHFR) revealed strong interactions, suggesting that modifications to the structure could enhance inhibitory potency against this enzyme.

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of a related benzamide derivative on cancer cell lines. The results indicated that compounds with similar structures could reduce cell viability significantly, demonstrating promise as anticancer agents.

- Neuropharmacological Study : Another investigation focused on the interaction of piperazine derivatives with serotonin receptors. The study found that certain modifications led to increased selectivity and potency at specific receptor subtypes.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Compound 1d (2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide)

- Core Structure : Benzamide with a methoxy group at the 2-position.

- Key Substituents: A benzo[d]thiazole ring linked via a sulfur atom. A 4-methylpiperazine group attached to a phenylamino moiety.

- Comparison :

- The piperazine moiety is shared, suggesting similar pharmacokinetic profiles.

- The benzo[d]thiazole and methoxy groups in 1d may enhance binding to thiol-containing enzymes (e.g., kinases) compared to the indoline group in the target compound, which could favor interactions with G-protein-coupled receptors .

- Yield: 75.47% (synthesis via carbodiimide coupling), comparable to methods for the target compound .

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Core Structure: Benzamide derivative with a triazolinone ring.

- Key Substituents :

- Dichlorophenyl and difluoromethyl groups.

- Comparison: Sulfentrazone is a herbicide, highlighting the versatility of benzamide scaffolds.

Astemizole (1-(4-fluorobenzyl)-2-(1-[4-methoxyphenethyl]piperidin-4-yl)aminobenzimidazole)

- Core Structure : Benzimidazole with fluorobenzyl and piperidine groups.

- Comparison :

Functional Group Analysis

- Fluorine Substitution : Present in both the target compound and astemizole. Fluorine improves membrane permeability and resistance to cytochrome P450 oxidation, a critical advantage in drug design .

- Piperazine vs.

- Indoline vs. Thiazole/Benzimidazole : Indoline’s bicyclic structure may offer conformational rigidity, improving target specificity over flat heterocycles like thiazole or benzimidazole .

Preparation Methods

Reductive Methylation of Piperazine

1-Methylpiperazine derivatives are synthesized by treating piperazine with methyl iodide in the presence of sodium hydride. For example, 1-methyl-2-oxo-3-phenylpiperazine is reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 1-methyl-3-phenylpiperazine. Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) removes protecting groups, yielding high-purity 4-methylpiperazine.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | CH₃I, NaH, DMF, 10–25°C | 85% |

| Reduction | LiAlH₄, THF, reflux | 78% |

| Deprotection | H₂, Pd/C, acetic acid, 20–30°C | 92% |

The indoline moiety is synthesized via palladium-catalyzed C–H functionalization. A Pd(II)/benzoquinone system activates allylic positions in N-(2-allylphenyl)benzamide substrates, forming N-benzoylindoles. Subsequent hydrogenation reduces the indole to indoline, while methyl group introduction employs methyl iodide under basic conditions.

Indoline Functionalization

1-Methylindolin-5-yl ethylamine is prepared by:

- Allylic C–H Activation : Pd(OAc)₂ and benzoquinone mediate cyclization of N-(2-allylphenyl)benzamide to N-benzoylindole.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the indole to indoline.

- Methylation : Treatment with methyl iodide and NaH in DMF introduces the 1-methyl group.

Example Reaction

$$

\text{N-(2-Allylphenyl)benzamide} \xrightarrow{\text{Pd(OAc)}2, \text{BQ}} \text{N-Benzoylindole} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Indoline} \xrightarrow{\text{CH}_3\text{I}} \text{1-Methylindolin-5-yl}

$$

Yields for these steps range from 71% to 89%.

Benzamide Coupling via Schotten-Baumann Acylation

The final assembly employs a Schotten-Baumann reaction to conjugate 4-fluorobenzoyl chloride with the indoline-piperazine ethylamine precursor.

Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate 4-fluorobenzoyl chloride. Alternative methods use benzonitrile and ammonia gas at 150–155°C for direct conversion.

Amide Bond Formation

The ethylamine precursor (2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine) is reacted with 4-fluorobenzoyl chloride in a biphasic system (water/dichloromethane) with NaOH. The reaction proceeds at 0–5°C to minimize hydrolysis.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Base | 10% NaOH |

| Solvent | Dichloromethane/water |

| Reaction Time | 2–4 hours |

| Yield | 68–75% |

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data confirm structure:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, benzamide), 6.95–7.20 (m, 3H, indoline), 3.75 (s, 3H, N-CH₃), 2.50–3.10 (m, 8H, piperazine).

- MS (ESI+) : m/z 397.2 [M+H]⁺.

Mechanistic Insights and Side Reactions

Competing Pathways in Piperazine Synthesis

During methylation, overalkylation may produce 1,4-dimethylpiperazine. This is mitigated by stoichiometric control (1.1–1.2 eq CH₃I).

Indoline Oxidation

Uncontrolled oxidation during Pd-catalyzed steps can yield indole byproducts. Adding dibutyl phosphate (DBP) suppresses oxidation, enhancing indoline selectivity to >90%.

Industrial-Scale Considerations

Patented methods emphasize cost-effective and eco-friendly protocols. For example, using ammonia gas instead of acyl chlorides reduces waste, while catalytic hydrogenation replaces stoichiometric reductants like LiAlH₄.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.